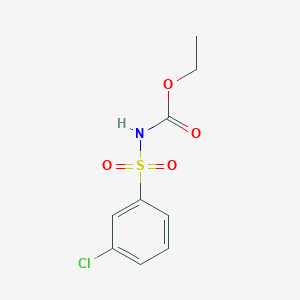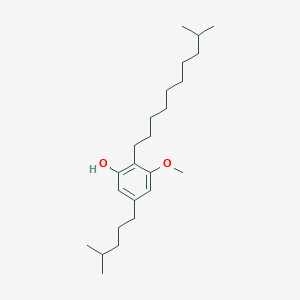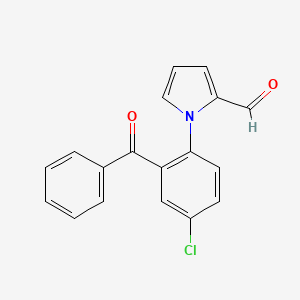
H-Tyr-Ala-Gly-Phe-Met-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Tyr-Ala-Gly-Phe-Met-OH is a pentapeptide consisting of the amino acids tyrosine, alanine, glycine, phenylalanine, and methionine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-Ala-Gly-Phe-Met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the free amine group of the resin-bound peptide.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Tyr-Ala-Gly-Phe-Met-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Enzymatic or chemical methods for site-directed mutagenesis.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like H-Tyr-Ala-Gly-Phe-Met-OH are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation and stability .
Biology
In biological research, these peptides are used to study protein-protein interactions , enzyme-substrate specificity, and cellular signaling pathways .
Medicine
Peptides have therapeutic potential in treating various diseases. For example, similar peptides are studied for their analgesic properties and potential use in pain management .
Industry
In the industrial sector, peptides are used in the development of biomaterials and as components in cosmetic formulations .
Mecanismo De Acción
The mechanism of action of peptides like H-Tyr-Ala-Gly-Phe-Met-OH involves their interaction with specific receptors or enzymes in the body. For instance, similar peptides can bind to opioid receptors, modulating pain perception and other physiological responses . The molecular targets and pathways involved often include G-protein coupled receptors (GPCRs) and downstream signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
H-Tyr-Gly-Gly-Phe-Met-OH: (Methionine-enkephalin)
H-Tyr-Gly-Gly-Phe-Leu-OH: (Leucine-enkephalin)
Uniqueness
H-Tyr-Ala-Gly-Phe-Met-OH is unique due to the presence of alanine, which can influence its structural conformation and biological activity compared to other similar peptides .
Conclusion
This compound is a versatile peptide with significant applications in scientific research, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various studies and potential therapeutic uses.
Propiedades
Número CAS |
63058-21-9 |
|---|---|
Fórmula molecular |
C28H37N5O7S |
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21-,22-,23-/m0/s1 |
Clave InChI |
MHNSNPIYASDSCR-ZMVGRULKSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)

![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)

![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)




![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)


